

Application Notes and Protocols for JNJ-28330835 in Rodent Models

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Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the selective androgen receptor modulator (SARM), **JNJ-28330835**, in rodent models, based on available preclinical data. The included protocols are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and pharmacokinetic profile of this compound.

Introduction

JNJ-28330835 is a nonsteroidal, orally active SARM with tissue-selective anabolic effects.^[1] Preclinical studies in rats have demonstrated its potential for increasing muscle mass and stimulating female sexual behavior with minimal impact on the prostate.^[1] These characteristics make it a compound of interest for potential therapeutic applications in muscle-wasting conditions and female sexual dysfunction.

Data Presentation

Table 1: In Vivo Efficacy of Oral JNJ-28330835 in Rats

Animal Model	Dosage	Dosing Regimen	Primary Outcome	Result	Reference
Orchidectomized Male Sprague-Dawley Rats	10 mg/kg	Daily Oral Gavage	Levator Ani Muscle Growth	Maximal stimulation of muscle growth	[1]
Intact Male Sprague-Dawley Rats	10 mg/kg	Daily Oral Gavage	Prostate Weight	30% reduction in prostate weight	[1]
Orchidectomized Male Sprague-Dawley Rats	Not Specified	Daily Oral Gavage	Lean Body Mass	Prevention of 50% of lean body mass loss	[1]
Aged Orchidectomized Male Sprague-Dawley Rats	Not Specified	Daily Oral Gavage	Lean Body Mass	Restoration of ~30% of lost lean mass	[1]
Ovariectomized Female Sprague-Dawley Rats	Not Specified	Daily Oral Gavage	Sexual Behavior	Enhanced preference for sexually intact males	[1]

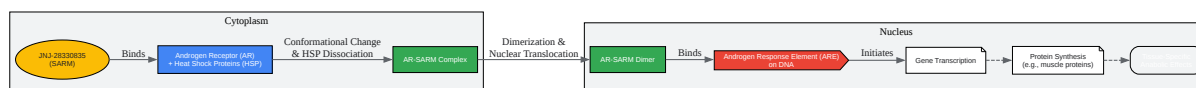
Table 2: Pharmacokinetic Parameters of Representative SARMs in Male Sprague-Dawley Rats (for reference)

No specific pharmacokinetic data for **JNJ-28330835** is publicly available. The following data for other SARMs (S-1 and S-4) is provided for general guidance in study design.

Compound	Dose (Oral)	Tmax (h)	t1/2 (h)	Oral Bioavailability (%)	Reference
S-1	0.1 - 30 mg/kg	~1.0 - 2.0	3.6 - 5.2	55 - 60	[2]
S-4	1 - 30 mg/kg	Not Specified	2.6 - 5.3	Dose-dependent, complete at lower doses	[3]

Signaling Pathway

JNJ-28330835, as a SARM, selectively binds to the androgen receptor (AR). The following diagram illustrates the general mechanism of action of AR agonists.



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Figure 1: Simplified signaling pathway of **JNJ-28330835** via the Androgen Receptor.

Experimental Protocols

Protocol 1: Preparation of JNJ-28330835 for Oral Administration

Objective: To prepare a stable and homogenous formulation of **JNJ-28330835** for oral gavage in rodents.

Note: The specific vehicle used in the primary study by Allan et al. (2007) is not publicly available. The following protocol describes a commonly used vehicle for SARMs. Researchers should perform their own solubility and stability tests.

Materials:

- **JNJ-28330835** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Sterile water or saline
- Vortex mixer
- Sonicator (optional)
- Sterile tubes

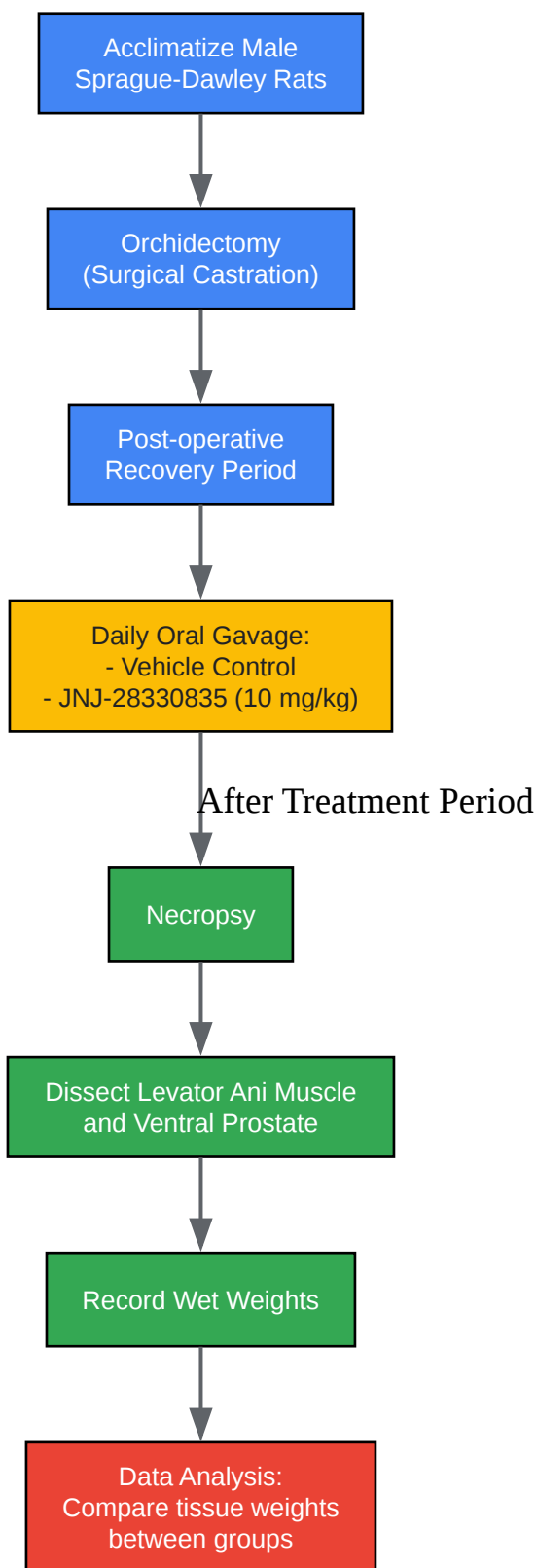
Procedure:

- Weigh the required amount of **JNJ-28330835** powder based on the desired final concentration and dosing volume.
- Prepare the vehicle solution. A common vehicle for SARMs is 5% DMSO in PEG300.^[2] To prepare 10 mL of this vehicle, mix 0.5 mL of DMSO with 9.5 mL of PEG300.
- Add a small amount of the vehicle to the **JNJ-28330835** powder and triturate to form a paste.
- Gradually add the remaining vehicle while vortexing to ensure the compound is fully dissolved or suspended.
- If necessary, use a sonicator to aid in dissolution.
- Visually inspect the solution for homogeneity before administration.
- Prepare fresh dosing solutions regularly and store at -20°C as a precaution.^[2]

Protocol 2: Evaluation of Anabolic Activity in Orchidectomized Rats

Objective: To assess the myotrophic (muscle-building) effects of **JNJ-28330835** on the levator ani muscle in a castrated rat model.

Experimental Workflow:



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Figure 2: Workflow for assessing the anabolic activity of **JNJ-28330835**.

Materials:

- Male Sprague-Dawley rats (young adult)
- **JNJ-28330835** dosing solution (from Protocol 1)
- Vehicle control solution
- Oral gavage needles
- Surgical instruments for orchidectomy
- Anesthetics
- Analytical balance

Procedure:

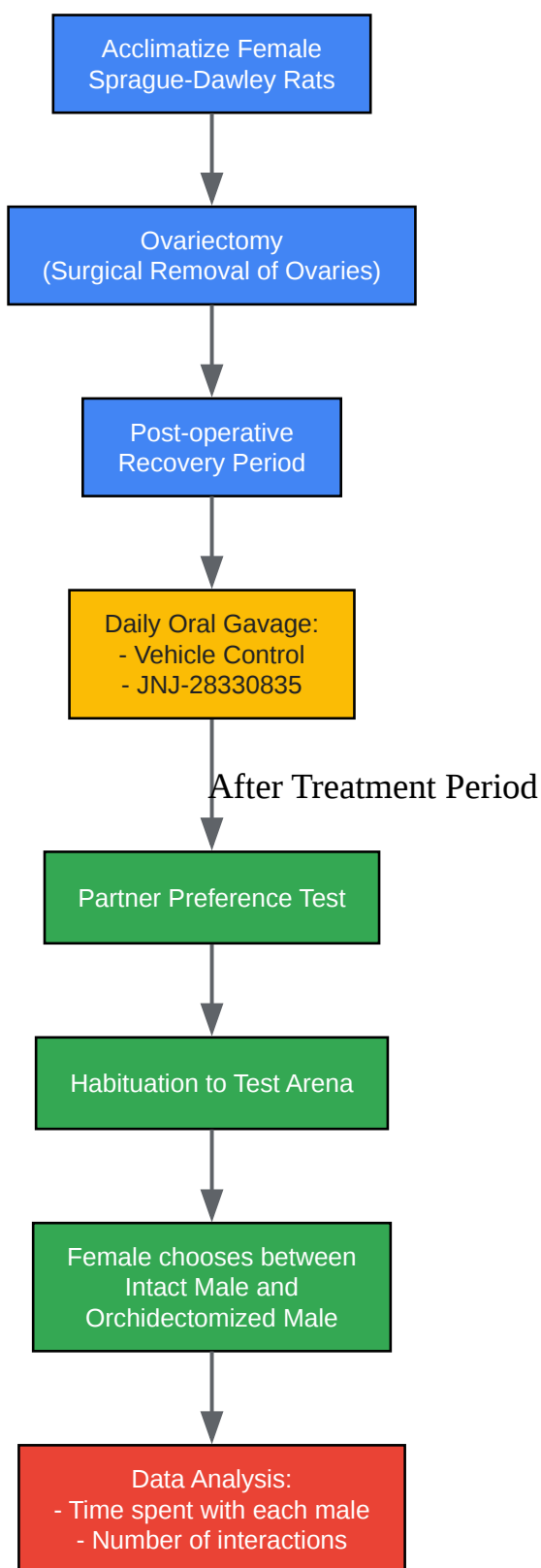
- Acclimatization: House animals in standard conditions for at least one week before the experiment.
- Orchidectomy:
 - Anesthetize the rats according to approved institutional protocols.
 - Perform bilateral orchidectomy (castration).
 - Provide post-operative care, including analgesics.
- Recovery: Allow animals to recover for a period (e.g., 7-14 days) to ensure androgen levels have depleted.
- Dosing:
 - Randomly assign rats to treatment groups (e.g., vehicle control, **JNJ-28330835** 10 mg/kg).
 - Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

- Monitor animal body weight and health daily.
- Necropsy and Tissue Collection:
 - At the end of the treatment period, euthanize the animals.
 - Carefully dissect the levator ani muscle and the ventral prostate.
 - Remove any adhering fat and connective tissue.
- Data Collection:
 - Blot the tissues dry and immediately record their wet weight.
- Data Analysis:
 - Normalize tissue weights to body weight if significant differences in body weight exist between groups.
 - Compare the mean tissue weights between the vehicle and **JNJ-28330835** treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Assessment of Female Sexual Preference

Objective: To evaluate the effect of **JNJ-28330835** on the sexual preference of ovariectomized female rats.

Experimental Workflow:



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Figure 3: Workflow for the female rat partner preference test.

Materials:

- Female Sprague-Dawley rats
- Sexually experienced, intact male stimulus rats
- Orchidectomized (nonsexual) male stimulus rats
- **JNJ-28330835** dosing solution (from Protocol 1)
- Vehicle control solution
- Three-chambered partner preference test apparatus
- Video recording and analysis software

Procedure:

- Animal Preparation:
 - Acclimatize female rats.
 - Perform ovariectomy and allow for post-operative recovery.
- Dosing:
 - Administer **JNJ-28330835** or vehicle daily via oral gavage for the specified treatment duration.
- Partner Preference Testing:
 - Habituate the female rat to the central chamber of the test apparatus for a short period.
 - Place a sexually intact male in one side chamber and an orchidectomized male in the other side chamber. The stimulus males are typically confined to their respective chambers.
 - Place the experimental female in the central chamber and allow her to freely explore all three chambers for a set duration (e.g., 15-30 minutes).

- Record the entire session for later analysis.
- Behavioral Scoring:
 - Analyze the video recordings to quantify:
 - The amount of time the female spends in each of the three chambers.
 - The number of entries into each chamber.
 - Time spent in proximity to each stimulus male.
- Data Analysis:
 - Calculate a preference score (e.g., time with intact male / total time with both males).
 - Compare the preference scores between the vehicle and **JNJ-28330835** treated groups using appropriate statistical methods.

Disclaimer

The information provided in these application notes and protocols is intended for research use only by qualified professionals. The protocols are based on publicly available scientific literature and should be adapted and optimized for specific experimental conditions. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

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